molecular formula C27H27N3O5 B2395469 N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide CAS No. 899782-28-6

N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No. B2395469
CAS RN: 899782-28-6
M. Wt: 473.529
InChI Key: OGWGGORBDGTFAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C27H27N3O5 and its molecular weight is 473.529. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on synthesizing novel compounds with potential pharmacological activities. For instance, derivatives of quinazolinone, akin to N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide, have been designed and synthesized for their antitumor activities. These compounds demonstrated broad spectrum antitumor activity, with some showing selective activities towards specific cancer cell lines, including CNS, renal, breast cancer, and leukemia cell lines. The molecular docking methodology was applied to predict their interaction with protein targets, suggesting potential mechanisms for their antitumor effects (Ibrahim A. Al-Suwaidan et al., 2016). Furthermore, compounds with structural similarities have been explored for their binding characteristics, indicating potential as selective ligands for peripheral benzodiazepine receptors. This highlights their use in elucidating the physiological relevance of peripheral benzodiazepine receptors and possibly targeting them for therapeutic purposes (S. Chaki et al., 1999).

Pharmacological Potentials

Compounds structurally related to N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide have been synthesized and evaluated for various pharmacological activities, including antimicrobial, anticancer, analgesic, and anti-inflammatory activities. For instance, the synthesis of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives demonstrated significant antimicrobial and anticancer activities, which were confirmed through molecular docking studies (S. Mehta et al., 2019). These findings suggest the potential of these derivatives in antimicrobial and anticancer drug development.

Moreover, the analgesic and anti-inflammatory properties of related compounds have been studied, with some derivatives showing potent effects in experimental models. The structure-activity relationship (SAR) studies provide insights into the chemical features necessary for these pharmacological activities and guide the design of new therapeutic agents (V. Alagarsamy et al., 2015).

Molecular Docking and Design

Molecular docking studies play a crucial role in understanding the interaction between synthesized compounds and their target proteins, aiding in the design of molecules with enhanced efficacy and specificity. For example, docking studies have been utilized to predict the anticonvulsant activity of new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide, indicating a positive correlation between docking scores and experimental anticonvulsant activity (Wassim El Kayal et al., 2019). This approach facilitates the identification of promising compounds for further experimental validation.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-methylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O5/c1-18-8-11-20(12-9-18)30-26(32)21-6-4-5-7-22(21)29(27(30)33)17-25(31)28-15-14-19-10-13-23(34-2)24(16-19)35-3/h4-13,16H,14-15,17H2,1-3H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWGGORBDGTFAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.